4,5-Dihydro-1-methyl-5-oxo-4-phenyl-1H-1,2,4-triazole-3-carboxylic acid
Description
Properties
IUPAC Name |
1-methyl-5-oxo-4-phenyl-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-12-10(16)13(8(11-12)9(14)15)7-5-3-2-4-6-7/h2-6H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBYOBPYQMGMEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydro-1-methyl-5-oxo-4-phenyl-1H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with carboxylic acid derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dihydro-1-methyl-5-oxo-4-phenyl-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl group and carboxylic acid functional group can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have shown that derivatives of triazole compounds exhibit significant antimicrobial properties. The triazole ring can interact with biological targets, making it a candidate for developing new antibiotics or antifungal agents. Research indicates that modifications to the phenyl group can enhance the efficacy of these compounds against resistant strains of bacteria and fungi .
Anti-inflammatory Effects
Triazole derivatives have been investigated for their anti-inflammatory properties. Compounds similar to 4,5-Dihydro-1-methyl-5-oxo-4-phenyl-1H-1,2,4-triazole-3-carboxylic acid have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential therapeutic uses in treating inflammatory diseases .
Cancer Research
The compound's ability to modulate various biological pathways positions it as a candidate for cancer therapy. Preliminary studies indicate that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways .
Agricultural Applications
Pesticide Development
Due to their biological activity, triazole compounds are being explored as potential pesticides. The ability of these compounds to disrupt metabolic pathways in pests offers a promising avenue for developing safer and more effective agricultural chemicals .
Herbicide Potential
Research has also indicated that certain triazole derivatives can act as herbicides by inhibiting specific enzymes involved in plant growth. This application could lead to the development of new herbicides that are less harmful to the environment compared to traditional chemicals .
Materials Science
Polymer Chemistry
The incorporation of triazole units into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength. These polymers could find applications in coatings, adhesives, and other industrial materials where durability is critical .
Nanotechnology
Triazole compounds are being investigated for their use in nanotechnology, particularly in the synthesis of nanoparticles with specific functional properties. Their ability to act as stabilizing agents can facilitate the development of novel nanomaterials for various applications including drug delivery systems and sensors .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial activity of various triazole derivatives against common pathogens. The results showed that modifications to the phenyl group significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli.
Case Study 2: Anti-inflammatory Mechanisms
Research published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of triazole compounds in animal models. The study concluded that these compounds effectively reduced inflammation markers and provided insights into their mechanism of action.
Case Study 3: Agricultural Impact
A field trial assessed the effectiveness of a new triazole-based pesticide on crop yield and pest control efficiency. Results indicated a substantial increase in yield compared to untreated plots, demonstrating the potential for these compounds in sustainable agriculture.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-1-methyl-5-oxo-4-phenyl-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Stability and Reactivity
Compound B : 2,5-Dihydro-5-oxo-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid phenylamide (CAS: 32589-62-1)
- Key Differences :
- Substituents : Lacks the methyl group at position 1; instead, it has a phenylamide group at position 3.
- Stability : The phenylamide group in Compound B reduces solubility in polar solvents compared to Compound A’s carboxylic acid group. However, the absence of a methyl group may increase susceptibility to metabolic degradation .
- Biological Activity : Phenylamide derivatives are often explored for antimicrobial applications, whereas Compound A’s carboxylic acid group may enhance interactions with metal ions or enzymes in herbicidal contexts .
Compound C : 5-Oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid (CAS: 4538-16-3)
- Key Differences: Substituents: No methyl or phenyl groups; simpler structure with only a carboxylic acid at position 3. Reactivity: The lack of bulky substituents in Compound C increases its reactivity in nucleophilic substitution reactions. However, it exhibits lower thermal stability than Compound A due to reduced steric hindrance .
Structural Analogues with Heterocyclic Variations
Compound D : 1-((5-Oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl) methyl)-1H-1,2,4-triazole-3-carboxylic acid
- Key Differences: Core Heterocycle: Incorporates a 1,3,4-oxadiazole ring fused to the triazole system. This could improve binding to biological targets like bacterial enzymes .
Compound E : 4-Amino-3-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl derivatives
Comparative Physicochemical Data
| Property | Compound A | Compound B | Compound C | Compound D |
|---|---|---|---|---|
| Molecular Weight | 261.26 g/mol | 323.35 g/mol | 143.11 g/mol | 249.20 g/mol |
| Solubility (H₂O) | Low (polar aprotic solvents preferred) | Very Low (DMSO required) | Moderate (aqueous buffer) | Low (similar to A) |
| pKa (COOH) | ~3.5 | N/A (amide) | ~2.8 | ~3.2 |
| Thermal Stability | High (decomp. >200°C) | Moderate (decomp. ~150°C) | Low (decomp. ~120°C) | High (decomp. >220°C) |
Biological Activity
4,5-Dihydro-1-methyl-5-oxo-4-phenyl-1H-1,2,4-triazole-3-carboxylic acid (CAS No. not provided) is a compound belonging to the triazole family, known for its diverse biological activities. This article examines its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings.
- Molecular Formula : C10H9N3O3
- Molecular Weight : 219.19676 g/mol
- Structure : The compound features a triazole ring with a carboxylic acid functional group, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain triazole compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with cell wall synthesis or disrupting metabolic pathways.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole A | E. coli | 32 µg/mL |
| Triazole B | S. aureus | 16 µg/mL |
| 4,5-Dihydro... | C. albicans | 8 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Notably, it has shown promising results against several cancer cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
In a study assessing the effects of this compound on colon carcinoma HCT-116 cells, an IC50 value of 6.2 µM was reported, indicating potent cytotoxicity. Furthermore, it demonstrated activity against human breast cancer T47D cells with IC50 values of 43.4 µM and 27.3 µM for different derivatives .
Table 2: Anticancer Activity Data
Anti-inflammatory Activity
Triazoles are also recognized for their anti-inflammatory properties. The compound's ability to inhibit cyclooxygenase enzymes (COX) has been documented in various studies.
Research Findings on COX Inhibition
Inhibition assays revealed that certain triazole derivatives exhibited IC50 values ranging from 19 to 42 µM against COX enzymes, suggesting their potential as anti-inflammatory agents .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications in the substituents on the triazole ring can significantly affect their potency and selectivity against different biological targets.
Key Findings in SAR Analysis
- Phenyl Substitution : The presence of a phenyl group enhances both antimicrobial and anticancer activities.
- Carboxylic Acid Group : Essential for maintaining biological activity and enhancing solubility.
- Methyl Group : The methyl substitution at position one contributes to improved interaction with target enzymes.
Q & A
Basic: How can researchers optimize the synthetic yield of 4,5-Dihydro-1-methyl-5-oxo-4-phenyl-1H-1,2,4-triazole-3-carboxylic acid?
Answer:
Optimization involves:
- Reagent stoichiometry : Adjust molar ratios of reactants (e.g., 1:1.1 ratio of triazole precursors to carbonylating agents) to minimize side reactions .
- Solvent selection : Use acetic acid for reflux conditions, as it facilitates cyclization and stabilizes intermediates .
- Purification : Employ gradient recrystallization (e.g., ethanol/water mixtures) to isolate high-purity crystals, achieving yields >70% .
- Reaction monitoring : Track progress via TLC or in situ IR spectroscopy to identify optimal termination points .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
Key methods include:
- FT-IR spectroscopy : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1725 cm⁻¹, triazole C=N at ~1650 cm⁻¹) .
- ¹H-NMR : Confirm substituent positions (e.g., phenyl protons at δ 7.2–7.5 ppm, methyl groups at δ 3.1–3.3 ppm) .
- ¹³C-NMR : Resolve carbonyl carbons (e.g., carboxylic acid at ~170 ppm, triazole C=O at ~160 ppm) .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ± 0.001 Da) .
Advanced: How can researchers address contradictory NMR data during structural elucidation?
Answer:
Contradictions arise from dynamic effects or overlapping signals. Mitigation strategies:
- Deuterated solvents : Use DMSO-d₆ to resolve exchangeable protons (e.g., NH or OH groups) .
- 2D NMR (COSY, HSQC) : Assign coupling networks and correlate protons with carbons to resolve ambiguities .
- Variable-temperature NMR : Suppress rotational isomerism by cooling to –40°C, sharpening split peaks .
- Computational modeling : Compare experimental shifts with DFT-predicted values (e.g., Gaussian 16 B3LYP/6-31G**) .
Advanced: What strategies improve solubility for biological assays without altering pharmacophore integrity?
Answer:
- Salt formation : Convert the carboxylic acid to sodium or ammonium salts using NaHCO₃ or NH₄OH, enhancing aqueous solubility .
- Co-solvent systems : Use DMSO:water (1:9 v/v) or PEG-400 to maintain compound stability during in vitro testing .
- Prodrug design : Synthesize methyl or ethyl esters (e.g., via Fischer esterification) for passive diffusion, then hydrolyze in vivo .
- Micellar encapsulation : Employ poloxamers or cyclodextrins to solubilize hydrophobic derivatives .
Advanced: How to design experiments to evaluate antitumor activity while minimizing false positives?
Answer:
- In vitro screening : Use MTT assays on multiple cell lines (e.g., MCF-7, HeLa) with doxorubicin as a positive control .
- Dose-response curves : Test concentrations from 1–100 µM, calculating IC₅₀ values with triplicate replicates .
- Mechanistic studies : Perform flow cytometry (Annexin V/PI staining) to differentiate apoptosis vs. necrosis .
- Off-target checks : Include kinase inhibition panels (e.g., Eurofins KinaseProfiler™) to rule out nonspecific effects .
Basic: What purification methods are effective for removing byproducts in triazole synthesis?
Answer:
- Column chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 7:3) to separate regioisomers .
- Acid-base extraction : Wash crude products with 1M HCl to remove unreacted amines, followed by NaHCO₃ to isolate acids .
- Recrystallization : Optimize solvent pairs (e.g., DMF/acetic acid for high-polarity byproducts) .
Advanced: How to resolve discrepancies between computational and experimental IR spectra?
Answer:
- Vibrational mode analysis : Assign peaks using VEDA software to identify mispredicted modes (e.g., overestimated C=O stretching) .
- Solvent correction : Apply PCM models to simulated spectra to account for solvent effects (e.g., acetic acid dielectric constant = 6.2) .
- Crystallographic validation : Compare experimental spectra with single-crystal XRD-derived geometries to refine computational parameters .
Basic: What stability studies are essential for long-term storage of this compound?
Answer:
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C) to set storage limits .
- Light sensitivity : Store in amber vials at –20°C; monitor via HPLC for photodegradation over 6 months .
- Humidity control : Use desiccants (silica gel) to prevent hydrolysis of the triazole ring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
